Comparative Potency Against Human sEH: CAY10640 vs. TPPU and AUDA
CAY10640 inhibits recombinant human sEH with an IC₅₀ of 0.4 nM, representing a 9.25-fold increase in potency compared to TPPU (IC₅₀ = 3.7 nM) and a >170-fold increase compared to AUDA (IC₅₀ = 69 nM) [1]. The assay used a fluorescent substrate (CMNPC, [S] = 5 µM) following 5 min pre-incubation in 25 mM Bis-Tris/HCl buffer (pH 7.0) at 30°C [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) against human recombinant sEH |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | TPPU: 3.7 nM; AUDA: 69 nM |
| Quantified Difference | 9.25-fold more potent than TPPU; 172.5-fold more potent than AUDA |
| Conditions | Fluorescence-based enzyme inhibition assay; 25 mM Bis-Tris/HCl (pH 7.0), 30°C, 5 min pre-incubation, CMNPC substrate (5 µM) |
Why This Matters
Higher intrinsic potency reduces the required working concentration in cellular assays, minimizing potential off-target effects and conserving limited compound stocks.
- [1] Lee, K.S.S. et al. J. Med. Chem. 2014, 57(16), 7016–7030. Table 1: IC50 values for TCPU (CAY10640), TPPU, and reference compounds. View Source
- [2] PMC3596469. In Vitro Potency of Selected sEH Inhibitors against Human and Murine sEH. Table 1. View Source
